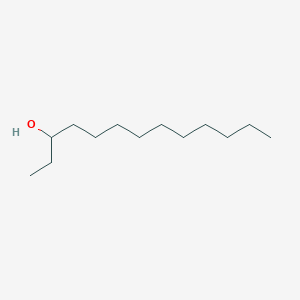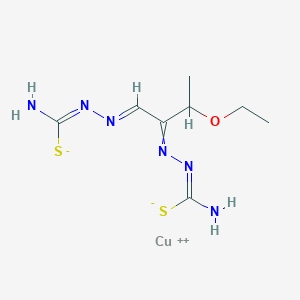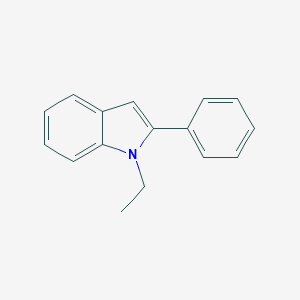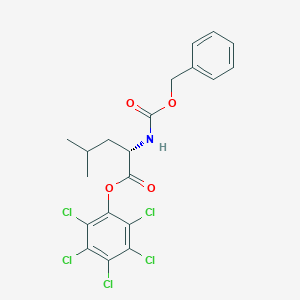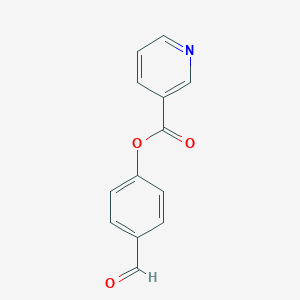
Nicotinic acid 4-formyl-phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinic acid 4-formyl-phenyl ester is a chemical compound with the molecular formula C13H9NO3 and a molecular weight of 227.215 . It is used for proteomics research .
Physical And Chemical Properties Analysis
The solubility of each nicotinic acid ester was determined in buffer as a function of pH and in perflubron . The octanol/buffer partition coefficient was determined at pH 7.4 . The chemical stability of the putative prodrugs was determined as a function of pH, temperature, buffer content, and ionic strength .Wissenschaftliche Forschungsanwendungen
Receptors for Nicotinic Acid and Lipid Regulation
- Nicotinic acid (niacin) is recognized for its lipid-lowering properties, primarily reducing lipolysis in adipose tissue. This effect involves the inhibition of cyclic adenosine monophosphate (cAMP) in adipose tissue, mediated by the G-protein-coupled receptor PUMA-G/HM74. These receptors play a crucial role in the anti-lipolytic and lipid-lowering effects of nicotinic acid in vivo (Tunaru et al., 2003).
Nicotinic Acid Receptors and Dyslipidemia Treatment
- The G protein-coupled receptor HM74 has been identified as a low-affinity receptor for nicotinic acid. Another receptor, HM74A, was found to be a high-affinity receptor. The discovery of these receptors could assist in developing new drugs for treating dyslipidemia (Wise et al., 2003).
Impact on High-Density Lipoprotein
- Nicotinic acid increases plasma HDL and apolipoprotein A-I levels. This increase occurs through a reduction in the hepatic removal of HDL apolipoprotein A-I, while the uptake of cholesterol esters remains unaffected. This mechanism suggests a novel approach for enhancing reverse cholesterol transport (Jin, Kamanna, & Kashyap, 1997).
Atherosclerosis Progression Inhibition
- Nicotinic acid can inhibit atherosclerosis progression independently of lipid-modifying effects. This effect is mediated through the activation of the GPR109A receptor on immune cells. It indicates a potential anti-inflammatory role of nicotinic acid, which could be beneficial for treating atherosclerosis (Lukasova et al., 2011).
Chemical Hydrolysis of Prodrug Esters
- Research on the chemical hydrolysis of esters of nicotinic acid provides insights into their stability and hydrolysis mechanisms. This knowledge is essential for developing ester-based prodrugs of nicotinic acid (Wernly-Chung et al., 1990).
Vasorelaxation and Antioxidation Properties
- Thionicotinic acid analogs have been shown to exert vasorelaxation effects and possess antioxidant properties. These findings suggest potential therapeutic applications for cardiovascular diseases (Prachayasittikul et al., 2010).
Herbicidal Activity and Structural Analysis
- Research has explored the herbicidal activity of aryl-formyl piperidinone derivatives derived from nicotinic acid. These compounds, including their structure-activity relationships, offer potential for the development of new herbicides (Fu et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-formylphenyl) pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-9-10-3-5-12(6-4-10)17-13(16)11-2-1-7-14-8-11/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEASBTFUQUJCEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OC2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358151 |
Source


|
| Record name | nicotinic acid 4-formyl-phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotinic acid 4-formyl-phenyl ester | |
CAS RN |
15131-72-3 |
Source


|
| Record name | 3-Pyridinecarboxylic acid, 4-formylphenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15131-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | nicotinic acid 4-formyl-phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

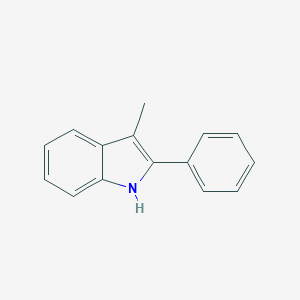


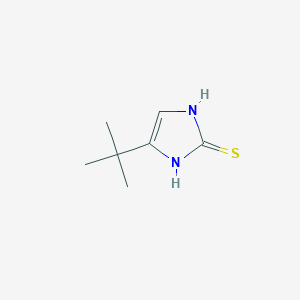


![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B80020.png)

